Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride
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Overview
Description
Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a hydrochloride salt form of ethyl 3-(4-(aminomethyl)phenyl)propanoate, which is an ester derivative
Mechanism of Action
Target of Action
Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a complex organic compound
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride typically involves the esterification of 3-(4-(aminomethyl)phenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
-
Esterification
- Reactants: 3-(4-(aminomethyl)phenyl)propanoic acid, ethanol
- Catalyst: Sulfuric acid
- Conditions: Reflux
- Product: Ethyl 3-(4-(aminomethyl)phenyl)propanoate
-
Formation of Hydrochloride Salt
- Reactants: Ethyl 3-(4-(aminomethyl)phenyl)propanoate, hydrochloric acid
- Conditions: Room temperature
- Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process includes crystallization and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-(aminomethyl)phenyl)propanoic acid.
Reduction: Formation of 3-(4-(aminomethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride can be compared with similar compounds such as:
Ethyl 3-(4-aminophenyl)propanoate hydrochloride: Similar structure but lacks the aminomethyl group.
Ethyl 3-(4-(aminomethyl)phenyl)butanoate hydrochloride: Similar structure with an additional carbon in the alkyl chain.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10;/h3-6H,2,7-9,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMDVIHPVBYQTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604878 |
Source
|
Record name | Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61630-10-2 |
Source
|
Record name | Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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